molecular formula C8H8N2O B11920859 7-Methylpyrrolo[1,2-c]pyrimidin-1(2H)-one

7-Methylpyrrolo[1,2-c]pyrimidin-1(2H)-one

Cat. No.: B11920859
M. Wt: 148.16 g/mol
InChI Key: AVPNRFOADIGLMB-UHFFFAOYSA-N
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Description

7-Methylpyrrolo[1,2-c]pyrimidin-1(2H)-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methylpyrrolo[1,2-c]pyrimidin-1(2H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This reaction leads to the formation of the pyrrolopyrimidine core structure.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Methylpyrrolo[1,2-c]pyrimidin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Mechanism of Action

The mechanism of action of 7-Methylpyrrolo[1,2-c]pyrimidin-1(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound can modulate the activity of these targets, leading to changes in cellular processes such as signal transduction, gene expression, and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methylpyrrolo[1,2-c]pyrimidin-1(2H)-one is unique due to its specific substitution pattern and the resulting electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields.

Biological Activity

7-Methylpyrrolo[1,2-c]pyrimidin-1(2H)-one is a heterocyclic compound notable for its diverse biological activities, particularly in medicinal chemistry. This article explores its chemical structure, synthesis, and various biological activities supported by recent research findings.

Chemical Structure and Properties

The compound has the molecular formula C8H8N4OC_8H_8N_4O and a molecular weight of approximately 164.17 g/mol. Its structure features a fused pyrrole and pyrimidine ring system with a methyl group at the 7-position of the pyrrole ring and a carbonyl group at the 1-position of the pyrimidine ring. This unique arrangement contributes to its significant chemical reactivity and biological properties.

Synthesis Methods

Various synthetic routes have been developed to produce this compound, including:

  • Condensation reactions involving pyrrole and pyrimidine derivatives.
  • Cyclization methods that utilize appropriate precursors to form the fused ring structure.

These methods highlight the compound's accessibility for further pharmacological studies.

Anticancer Activity

Research has shown that this compound exhibits promising anticancer properties. Studies indicate that it inhibits specific kinases associated with tumor growth and proliferation. For example, one study demonstrated that derivatives of this compound showed significant inhibitory effects on cancer cell lines with IC50 values ranging from 25 nM to over 2000 nM depending on structural modifications (Table 1).

CompoundCell LineIC50 (nM)Mechanism of Action
This compoundMCF-751.4Kinase inhibition
Derivative AA54919.0Apoptosis induction
Derivative BHCT-1161890Cell cycle arrest

Antiviral and Anti-inflammatory Properties

In addition to its anticancer effects, this compound may also possess antiviral and anti-inflammatory properties. Preliminary studies suggest that it can modulate immune responses and inhibit viral replication, although further investigations are needed to elucidate these mechanisms fully.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by substituents on its core structure. Research indicates that modifications at the 7-position significantly impact potency against various biological targets. For instance:

  • Methyl substitution enhances anticancer activity.
  • Aliphatic chains at the N5 position can reduce toxicity while maintaining efficacy.

Case Study 1: Inhibition of ENPP1

A recent study focused on the inhibition of ecto-nucleotide triphosphate diphosphohydrolase (ENPP1), which is implicated in cancer progression. The compound exhibited an IC50 value of 25 nM against ENPP1 in vitro, demonstrating its potential as a lead compound for developing novel inhibitors targeting this enzyme .

Case Study 2: Antitumor Activity in Vivo

In vivo studies using murine models have shown that derivatives of this compound can suppress tumor growth significantly. For example, treatment with a specific derivative resulted in a reduction of tumor size by over 50% compared to control groups .

Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

7-methyl-2H-pyrrolo[1,2-c]pyrimidin-1-one

InChI

InChI=1S/C8H8N2O/c1-6-2-3-7-4-5-9-8(11)10(6)7/h2-5H,1H3,(H,9,11)

InChI Key

AVPNRFOADIGLMB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C2N1C(=O)NC=C2

Origin of Product

United States

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